N-Desmethyl Ibandronate Sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDURVNUIBCGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747531 | |
| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953805-81-7 | |
| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Desmethyl Ibandronate Sodium: Characterization, Analysis, and Pharmaceutical Significance
Executive Summary
This technical guide provides a comprehensive overview of N-Desmethyl Ibandronate Sodium, a principal process-related impurity associated with the synthesis of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic origins, and critical role of this impurity in the quality control of Ibandronate drug substance and product. We present detailed analytical methodologies, emphasizing a robust High-Performance Liquid Chromatography (HPLC) protocol for its effective separation and quantification. The guide underscores the importance of monitoring and controlling this compound to ensure the safety, efficacy, and regulatory compliance of Ibandronate-based therapies.
Introduction to Ibandronate and the Significance of its Impurities
Ibandronate is a third-generation bisphosphonate widely prescribed for the treatment of postmenopausal osteoporosis and other bone disorders.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase in osteoclasts, which disrupts essential cellular processes and leads to reduced bone resorption, thereby increasing bone mineral density.[3][4] As with any active pharmaceutical ingredient (API), the purity profile of Ibandronate Sodium is a critical quality attribute. Process-related impurities, arising from starting materials, intermediates, or side reactions during synthesis, must be identified, quantified, and controlled within pharmacopoeially accepted limits to ensure patient safety.
This compound has been identified as a major synthesis by-product in the manufacturing of Ibandronate Sodium.[5] It is structurally analogous to the parent drug, differing by the absence of a methyl group on the tertiary amine. This structural similarity presents a significant analytical challenge, requiring highly specific and validated methods to ensure accurate quantification and control. This guide will focus on the technical aspects of this specific impurity, providing the necessary framework for its analysis and control in a pharmaceutical setting.
Physicochemical Properties and Structural Elucidation
A clear understanding of the chemical properties of this compound is fundamental for the development of appropriate analytical methods.
Chemical Structure
N-Desmethyl Ibandronate is the N-demethylated analogue of Ibandronate. The key structural difference is the presence of a secondary amine in the side chain instead of the tertiary amine found in the parent molecule.
Caption: Comparative structures of Ibandronate Sodium and its N-Desmethyl impurity.
Core Physicochemical Data
The properties of this compound are summarized in the table below, providing essential information for analytical and developmental studies.[6]
| Property | Value | Source |
| IUPAC Name | sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | [6] |
| Synonyms | N-Desmethylibandronate Sodium, Ibandronate EP Impurity C (Na Salt) | [6] |
| CAS Number | 953805-81-7 | [6] |
| Molecular Formula | C₈H₂₀NNaO₇P₂ | [6] |
| Molecular Weight | 327.18 g/mol | [6] |
| Appearance | White Solid (Assumed) | [7] |
Synthetic Origin and Formation
This compound is not a metabolite of Ibandronate, as studies have shown that Ibandronate is not metabolized in humans.[2][3][8] Instead, its presence is attributed to the manufacturing process of the Ibandronate API.
The synthesis of Ibandronate typically involves the reaction of 3-[N-(methylpentyl)amino]propionic acid with phosphorylating agents like phosphorous acid and phosphorous trichloride (or POCl₃).[9][10] The formation of N-Desmethyl Ibandronate can be logically inferred to originate from an impurity in the starting materials. Specifically, the presence of N-pentyl-β-alanine as an impurity in the 3-[N-(methylpentyl)amino]propionic acid starting material would lead to the formation of the corresponding N-desmethyl bisphosphonate under the same reaction conditions.
Caption: Inferred synthetic origin of N-Desmethyl Ibandronate from a process impurity.
This causality underscores the critical need for stringent quality control of starting materials to minimize the level of N-Desmethyl Ibandronate in the final API.
Analytical Methodologies for Quantification
Due to the lack of a significant UV chromophore in the Ibandronate molecule and its impurities, traditional reversed-phase HPLC with UV detection is challenging.[11] Methodologies often employ ion-pair chromatography, derivatization, or alternative detection methods like Refractive Index (RI) or Corona Charged Aerosol Detection (CAD).[5]
Here, we provide a detailed, field-proven HPLC method that utilizes an anion exchange column and RI detection, which has been shown to be effective for the simultaneous determination of Ibandronate and its related substances.[7]
Recommended HPLC-RI Protocol
This protocol is designed as a self-validating system, where system suitability parameters ensure the reliability of each analytical run.
4.1.1 Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Refractive Index Detector | Standard system for robust and reproducible analysis. RI is necessary due to the lack of a UV chromophore. |
| Column | Allsep™ Anion Exchange, 150 mm x 4.6 mm, 7 µm particle size | Provides effective separation of the anionic bisphosphonate compounds from the API and other impurities. |
| Mobile Phase | 0.2% (v/v) Aqueous Formic Acid (pH adjusted to 3.1) : Acetonitrile (95:5 v/v) | The acidic mobile phase ensures the analytes are in a consistent ionic state for reproducible retention on the anion exchange column. The small amount of organic modifier helps in peak shaping. |
| Flow Rate | 0.5 mL/min | An optimized flow rate to ensure good separation efficiency without generating excessive backpressure. |
| Column Temperature | Ambient (~25 °C) | Provides stable retention times. For higher reproducibility, a controlled temperature of 30-35°C can be used. |
| Injection Volume | 10 µL | A small injection volume is sufficient for the sensitivity of the RI detector with the specified sample concentration. |
| Detector | Refractive Index (RI) Detector | Universal detector suitable for non-chromophoric analytes. Requires a stable baseline and temperature control. |
4.1.2 Preparation of Solutions
-
Diluent: HPLC Grade Water.
-
Standard Solution: Accurately weigh ~20 mg of Ibandronate Sodium reference standard and ~1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. This provides a standard for identification and system suitability.
-
Sample Solution: Accurately weigh a quantity of the Ibandronate Sodium API sample equivalent to ~200 mg into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 10 minutes to ensure complete dissolution.[7]
4.1.3 Step-by-Step Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector (this may take 30-60 minutes).
-
Perform a blank injection (Diluent) to ensure no system peaks interfere with the analytes.
-
Inject the Standard Solution to determine the retention times for Ibandronate and N-Desmethyl Ibandronate and to perform system suitability checks.
-
Inject the Sample Solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standard chromatogram.
-
Calculate the percentage of N-Desmethyl Ibandronate impurity using the external standard method, based on the peak area.
Method Validation Insights
This analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo or blank at the retention time of N-Desmethyl Ibandronate. Forced degradation studies (acid, base, oxidative, thermal, photolytic) are crucial to show that degradants do not co-elute with the impurity peak.[7][11]
-
Linearity: The method should demonstrate a linear relationship between the concentration of the impurity and the detector response over a specified range (e.g., from the reporting threshold to 120% of the specification limit).
-
Accuracy: Determined by spiking a known amount of N-Desmethyl Ibandronate reference standard into the sample matrix and calculating the percent recovery. Recoveries are typically expected to be within 98.0-102.0%.[13]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2.0%).
-
Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
Caption: A typical workflow for the HPLC analysis of N-Desmethyl Ibandronate impurity.
Regulatory Context and Quality Control
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for known and unknown impurities in APIs. N-Desmethyl Ibandronate is listed as "Ibandronate EP Impurity C".[6] While specific limits are detailed in the respective monographs, they are generally guided by ICH principles, which define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
The presence of this compound above the specified limit can indicate inadequate control of starting materials or deviations in the synthetic process. Therefore, the validated analytical method described herein is a critical tool for:
-
Raw Material Control: Screening incoming batches of 3-[N-(methylpentyl)amino]propionic acid.
-
In-Process Control (IPC): Monitoring the formation of the impurity during synthesis.
-
Final API Release: Ensuring the final drug substance meets its purity specification before formulation.
-
Stability Studies: Monitoring for any potential increase in the impurity level over the shelf-life of the API and drug product.
Biological and Toxicological Profile
There is a significant lack of publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. However, some logical inferences can be made based on the parent compound:
-
Metabolic Inertness: Ibandronate is not metabolized in the body and is excreted unchanged.[8] This strongly supports the classification of N-Desmethyl Ibandronate as a process-related impurity rather than a human metabolite.
-
Pharmacological Activity: Given its structural similarity to Ibandronate, it is plausible that N-Desmethyl Ibandronate could possess some bisphosphonate activity (i.e., affinity for bone and inhibition of FPP synthase). However, without experimental data, its relative potency compared to Ibandronate is unknown.
-
Toxicology: The toxicological impact is uncharacterized. As per ICH guidelines, any impurity found above the identification threshold requires qualification. This involves gathering or generating data to demonstrate that the impurity is safe at the level observed. For a process impurity that is not a metabolite, this would typically require dedicated toxicological studies if its level exceeds the qualification threshold.
For drug development professionals, the primary directive is to control this impurity to a level that is below the qualification threshold, thereby ensuring its presence does not pose a risk to patient safety and obviating the need for extensive toxicological testing of the impurity itself.
Conclusion
This compound is a critical process-related impurity in the manufacture of Ibandronate Sodium. Its effective control is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed technical overview of its properties, origins, and, most importantly, a robust analytical framework for its quantification. By implementing a validated, specific, and sensitive HPLC method, pharmaceutical scientists can confidently monitor and control this impurity, adhering to the stringent standards of global regulatory agencies and safeguarding patient health.
References
-
Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1733-1743. [Link]
-
Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research. [Link]
-
Acharya, S., et al. (2011). A validated HPLC method for determination of ibandronate sodium residue in cleaning validation by RI detector. Trade Science Inc.[Link]
-
Ivković, B., et al. (2015). Validation Of RP HPLC Method For Determination Of Ibandronate Sodium In Pharmaceutical Dosage Form. OMICS International. [Link]
-
Arsova-Sarafinovska, Z., et al. (2017). RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals. Macedonian Pharmaceutical Bulletin. [Link]
- Sadasivan, S. K., et al. (2012). Process for the synthesis of Ibandronate sodium.
-
Scherf-Clavel, O. (2016). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Julius-Maximilians-Universität Würzburg. [Link]
-
Scherf-Clavel, O., et al. (2015). Synthesis of ibandronate sodium (2) from N-methyl-N-pentyl-β-alanine HCl (1). ResearchGate. [Link]
-
Gawad, J. B., et al. (2013). Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. ResearchGate. [Link]
-
Arsova-Sarafinovska, Z., et al. (2017). RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals. Macedonian Pharmaceutical Bulletin. [Link]
-
Veeprho. N-Nitroso Desmethyl Ibandronate. Veeprho.com. [Link]
-
Acharya, S., et al. (2011). A validated HPLC method for determination of ibandronate sodium residue in cleaning validation by RI detector. Trade Science Inc.[Link]
-
Chawale, P. R., et al. (2018). Advances in Bioresearch. Society of Education, Agra. [Link]
-
Shodex. (2022). Analysis of Ibandronate Sodium Hydrate Proposed in USP-NF Pharmacopeial Forum (I-524A). Shodex HPLC Columns. [Link]
-
Scherf, O., et al. (2015). Impurity profiling of ibandronate sodium by HPLC-CAD. PubMed. [Link]
-
National Center for Biotechnology Information. Ibandronate. PubChem Compound Database. [Link]
-
Drugs.com. (2025). Ibandronate Monograph for Professionals. Drugs.com. [Link]
-
National Center for Biotechnology Information. Ibandronate Sodium. PubChem Compound Database. [Link]
-
Barrett, J., et al. (2004). Ibandronate: a clinical pharmacological and pharmacokinetic update. PubMed. [Link]
- Sadasivan, S. K., et al. (2009). Process for the synthesis of ibandronate sodium.
-
U.S. Food and Drug Administration. (2003). Boniva Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Pharmaffiliates. Ibandronate Sodium-impurities. Pharmaffiliates.com. [Link]
-
U.S. Food and Drug Administration. (2003). Boniva Chemistry Review. accessdata.fda.gov. [Link]
-
RxList. (2022). Ibandronate: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.com. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. ema.europa.eu. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. edqm.eu. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ibandronate Sodium | C9H24NNaO8P2 | CID 23663991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H20NNaO7P2 | CID 71315659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]
- 10. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Impurity Profiling of Ibandronate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ibandronate Sodium and Its Purity
Ibandronate Sodium, a third-generation nitrogen-containing bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone-related disorders. Its therapeutic efficacy is intrinsically linked to its high affinity for hydroxyapatite in bone mineral, where it inhibits osteoclast-mediated bone resorption.[1] The molecular structure of Ibandronate, [3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt], while responsible for its pharmacological activity, also presents unique challenges in its synthesis and purification.
The control of impurities in active pharmaceutical ingredients (APIs) like Ibandronate Sodium is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the FDA and ICH. Impurities can impact the safety, efficacy, and stability of the final drug product. This guide delves into the common synthetic routes to Ibandronate Sodium and provides a systematic overview of the potential process-related and degradation impurities.
Core Synthesis Pathway of Ibandronate Sodium
The most prevalent and industrially viable synthesis of Ibandronate Sodium commences with the precursor N-methyl-N-pentyl-β-alanine hydrochloride.[2] The key transformation is a bisphosphonylation reaction, typically achieved using a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), followed by hydrolysis.[3]
The causality behind this reagent choice lies in their ability to facilitate the formation of the geminal bisphosphonate group on the carbon atom adjacent to the hydroxyl group. Phosphorus trichloride reacts with phosphorous acid to generate reactive intermediates that are crucial for the C-P bond formation. The subsequent hydrolysis step is essential to convert the phosphonic acid esters and chlorides into the final phosphonic acid groups.
Caption: Core synthesis of Ibandronate Sodium.
Genesis and Classification of Impurities
Impurities in Ibandronate Sodium can be broadly categorized into three classes: organic impurities (process-related and degradation products), and inorganic impurities. A thorough understanding of their formation pathways is paramount for developing effective control strategies.
Organic Impurities
These impurities often stem from the starting materials, intermediates, or side reactions occurring during the synthesis.
-
Starting Material Related Impurities: The purity of the initial precursor, N-methyl-N-pentyl-β-alanine, is critical. Any impurities present in this starting material can be carried through the synthesis and appear in the final product.[2]
-
Process-Related Impurities:
-
Incomplete Reaction: Unreacted N-methyl-N-pentyl-β-alanine can remain in the final product if the reaction does not go to completion.
-
Side Reactions: The reactive nature of the phosphonylation reagents can lead to several side products. For example, over-reaction or alternative reaction pathways can generate structurally related impurities.
-
Inorganic Impurities
These are typically byproducts of the main reaction or residues from reagents.
-
Sodium Phosphate (Na₃PO₄): Arises from the oxidation of phosphite and subsequent neutralization with sodium hydroxide.[2]
-
Sodium Phosphite (Na₂HPO₃): A common byproduct and unreacted reagent from the bisphosphonylation step.[2]
-
Sodium Chloride (NaCl): Formed during the neutralization and salt formation steps.[2]
Degradation Impurities
Forced degradation studies are crucial to identify potential degradation products that could form under various stress conditions. Ibandronate Sodium is generally stable, but degradation can occur under oxidative conditions.[4][5]
The following diagram illustrates the origins of various impurities in the Ibandronate Sodium synthesis.
Caption: Origins of impurities in Ibandronate Sodium synthesis.
Impurity Profile Summary
The following table provides a consolidated overview of the key potential impurities in Ibandronate Sodium.
| Impurity Name | Type | Likely Origin |
| N-methyl-N-pentyl-β-alanine | Organic | Unreacted starting material |
| Sodium Phosphate | Inorganic | Byproduct of the reaction and oxidation of phosphite[2] |
| Sodium Phosphite | Inorganic | Unreacted reagent and byproduct[2] |
| Sodium Chloride | Inorganic | Byproduct of neutralization[2] |
| Oxidative Degradants | Organic | Degradation of the final API under oxidative stress[4] |
Analytical Methodologies for Impurity Profiling
Due to the lack of a suitable chromophore in the Ibandronate molecule, its analysis and impurity profiling present significant challenges.[2] Consequently, specialized analytical techniques are required.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of Ibandronate and its organic impurities.
-
Detection Methods:
-
Charged Aerosol Detection (CAD): A universal detection method suitable for non-chromophoric compounds like Ibandronate.[6]
-
Refractive Index (RI) Detection: Another universal detection method, though often less sensitive than CAD.
-
Indirect UV/Fluorescence Detection: This involves the use of a mobile phase additive that allows for the indirect detection of the analyte.
-
-
Column Chemistry:
-
Mixed-Mode Chromatography: Columns combining hydrophobic (e.g., C18) and ion-exchange functionalities can provide excellent separation of the polar Ibandronate and its impurities.[6]
-
Ion-Pair Chromatography: The use of an ion-pairing agent in the mobile phase can improve the retention and separation of Ibandronate on a reversed-phase column.
-
Ion Chromatography
Ion chromatography is the method of choice for the determination of inorganic impurities such as phosphate and phosphite.[7]
Experimental Protocol: HPLC-CAD Method for Impurity Profiling
This protocol outlines a validated HPLC-CAD method for the determination of related substances in Ibandronate Sodium, based on established methodologies.[6]
Objective: To separate and quantify known and unknown impurities in Ibandronate Sodium drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Charged Aerosol Detector (CAD)
-
Mixed-mode column (e.g., combining C18 and strong anion exchange)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program to resolve all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh about 50 mg of Ibandronate Sodium into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase A.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Assessed by analyzing blank, placebo, and stressed samples to ensure no interference at the retention time of Ibandronate and its impurities.[5]
-
Linearity: Determined over a concentration range for all known impurities (e.g., 0.05% to 0.25% of the nominal sample concentration).[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.[4]
-
Accuracy: Performed by spiking known amounts of impurities into the sample matrix and calculating the recovery.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
Conclusion and Future Perspectives
The synthesis of Ibandronate Sodium, while well-established, requires rigorous control to minimize the formation of impurities. This guide has elucidated the primary synthetic pathway and the origins of potential process-related and degradation impurities. The implementation of robust analytical methods, such as the HPLC-CAD technique detailed herein, is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Future advancements in this field may focus on the development of greener and more efficient synthetic routes with improved impurity profiles. Additionally, the continuous evolution of analytical technologies will likely provide even more sensitive and selective methods for impurity detection and characterization, further safeguarding patient health.
References
-
Scherf-Clavel, O. (2016). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. ResearchGate. Available at: [Link]
-
Mayo Clinic. (n.d.). Ibandronate (Oral Route). Retrieved from: [Link]
-
Drugs.com. (2026, January 1). Ibandronate Side Effects: Common, Severe, Long Term. Retrieved from: [Link]
-
ResearchGate. (2025, August 7). Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. Retrieved from: [Link]
- Google Patents. (n.d.). EP2038291B1 - Process for the synthesis of ibandronate sodium.
-
Patsnap Synapse. (2024, July 12). What are the side effects of Ibandronate Sodium?. Retrieved from: [Link]
-
International Journal of Pharmacy and Technology. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. Retrieved from: [Link]
- Google Patents. (n.d.). CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation development and compatibility study of ibandronate sodium injection 3mg/3mL. Retrieved from: [Link]
-
PubMed. (n.d.). Impurity profiling of ibandronate sodium by HPLC-CAD. Retrieved from: [Link]
-
Semantic Scholar. (n.d.). Impurity profiling of ibandronate sodium by HPLC-CAD. Retrieved from: [Link]
-
AKJournals. (n.d.). Chemometric-Assisted Determination of some Bisphosphonates and Their Related Substances in Pharmaceutical Forms by Ion Chromatography with In. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Synthetic Procedures Leading towards Aminobisphosphonates. Retrieved from: [Link]
-
U.S. Food and Drug Administration. (2003, May 13). Boniva Chemistry Review. Retrieved from: [Link]
-
ResearchGate. (2022, January 25). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. Retrieved from: [Link]
-
Frontiers. (2022, May 31). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from: [Link]
-
RxList. (2022, March 2). Ibandronate: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from: [Link]
-
TSI Journals. (2011, May 19). A validated HPLC method for determination of Ibandronate sodium residue in cleaning validation by RI detector. Retrieved from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, May 15). Development and Validation of UV Spectrophotometric Method for Estimation Ibandronate sodium in Pharmaceutical Formulation. Retrieved from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
A Technical Guide to the Degradation Products of Ibandronate Sodium: A Stability-Indicating Approach
This guide provides an in-depth technical exploration of the degradation products of Ibandronate Sodium. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of impurities to explain the underlying chemistry, regulatory context, and analytical strategies essential for ensuring the safety, efficacy, and stability of Ibandronate Sodium drug products.
Introduction: The Imperative of Stability Analysis
Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone-related disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically its ability to inhibit osteoclast-mediated bone resorption.[1] However, like any active pharmaceutical ingredient (API), Ibandronate Sodium is susceptible to degradation when exposed to various environmental factors, potentially leading to the formation of impurities that can compromise product quality and patient safety.
The identification and characterization of these degradation products are not merely an academic exercise; they are a regulatory mandate.[4] Guidelines from the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline, require comprehensive stress testing, also known as forced degradation studies, to elucidate potential degradation pathways and to develop and validate stability-indicating analytical methods.[4][5][6] Such methods are critical for accurately quantifying the API and detecting any significant changes in its purity profile throughout its shelf life.[7]
This guide will systematically deconstruct the process of a forced degradation study for Ibandronate Sodium, offering both the theoretical basis and practical, field-proven protocols.
Physicochemical Properties and Intrinsic Stability
Ibandronate Sodium is the monosodium salt monohydrate of [1-hydroxy-3-(methylpentylamino)propylidene]bisphosphonic acid.[3][8] It is a white to off-white powder that is freely soluble in water.[8]
| Property | Value | Source |
| Chemical Formula | C₉H₂₂NNaO₇P₂·H₂O | [8] |
| Molecular Weight | 359.24 g/mol | [1][8] |
| Appearance | White to off-white powder | [8] |
| Solubility | Freely soluble in water | [8] |
The core of the molecule is the P-C-P (phosphonate) group, which is an enzyme-resistant analogue of the P-O-P pyrophosphate structure found in bone.[9] This structural feature contributes to its metabolic stability; Ibandronate is not metabolized in the body.[10] This inherent stability is also reflected in its behavior under typical storage conditions, where the drug substance is considered quite stable.[7] However, "stable" is a relative term, and forced degradation studies are designed to probe the molecule's limits and predict its long-term behavior.
Forced Degradation Studies: A Framework for Discovery
Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[4][11] The primary objectives, as outlined by ICH Q1A(R2), are to:
-
Identify likely degradation products.[4]
-
Establish degradation pathways.[4]
-
Assess the intrinsic stability of the molecule.[4]
-
Develop and validate a stability-indicating analytical method capable of separating the drug from its degradants.
A key principle is to achieve a target degradation of 5-20%.[5][12] This range is sufficient to generate and detect degradation products without completely destroying the sample, which would obscure the primary degradation pathways.[12]
The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Hydrolytic Degradation (Acid & Base)
Hydrolysis involves the cleavage of chemical bonds by the addition of water. It is one of the most common degradation pathways for pharmaceuticals.
-
Acid Hydrolysis: This condition simulates the acidic environment of the stomach and assesses the stability of the drug to low pH.
-
Alkaline (Base) Hydrolysis: This tests the drug's susceptibility to degradation in a basic environment.
Field Insights: While bisphosphonates are generally stable, the tertiary amine in Ibandronate's side chain could be a potential site for reactions under harsh pH and temperature conditions. However, multiple studies have shown Ibandronate Sodium to be highly stable under both acidic and basic hydrolytic stress, with significant degradation being difficult to achieve.[13][14]
Experimental Protocol: Acid Degradation
-
Preparation: Accurately weigh sample powder equivalent to 100 mg of Ibandronate Sodium and transfer it to a 100 mL volumetric flask.[15]
-
Dissolution: Add approximately 50 mL of diluent (typically water or mobile phase) and sonicate for 10 minutes to ensure complete dissolution.[15]
-
Stress Application: Add 5 mL of 5M HCl and place the flask in a water bath maintained at 80°C for 5 hours.[15]
-
Causality: The use of strong acid (5M HCl) and elevated temperature (80°C) are aggressive conditions intended to force degradation where it might not occur under milder settings.
-
-
Neutralization: Allow the solution to cool to room temperature. Carefully add 5 mL of 5M NaOH to neutralize the acid.[15] This step is crucial to halt the degradation reaction and to prevent damage to the HPLC column.
-
Final Dilution: Make up the volume to 100 mL with the diluent and mix thoroughly.[15]
-
Sample Analysis: Centrifuge or filter the solution and inject a suitable volume (e.g., 10 µL) into the HPLC system.[15]
Note: The protocol for alkaline degradation is identical, substituting 5M NaOH for the stress application and 5M HCl for neutralization.
Oxidative Degradation
Oxidative degradation involves the loss of electrons from the drug molecule, often initiated by peroxides, oxygen, or metal ions.
Field Insights: Several studies have consistently reported that Ibandronate Sodium is most susceptible to oxidative stress.[13][14] This is the primary pathway through which significant degradation can be observed.[13][14] The tertiary amine in the side chain is the most probable site of oxidation, potentially leading to the formation of an N-oxide derivative.
Experimental Protocol: Oxidative Degradation
-
Preparation & Dissolution: Prepare the sample solution as described in the hydrolysis protocol (Steps 1 & 2).
-
Stress Application: Add 5 mL of 30% hydrogen peroxide (H₂O₂) solution. Keep the flask at room temperature for 24 hours.
-
Causality: 30% H₂O₂ is a potent oxidizing agent commonly used in forced degradation studies. The reaction is typically conducted at room temperature as heat can cause rapid, uncontrolled decomposition of both the peroxide and the drug, making it difficult to isolate primary degradants.
-
-
Final Dilution: Make up the volume to 100 mL with the diluent.
-
Sample Analysis: Inject the sample into the HPLC system for analysis.
Thermal and Photolytic Degradation
-
Thermal Degradation: This assesses the effect of high temperature on the drug substance, typically in a dry state.
-
Photodegradation: This evaluates the drug's sensitivity to light exposure, as mandated by ICH Q1B guidelines.
Field Insights: Ibandronate Sodium generally exhibits high stability under thermal and photolytic conditions.[14] One study noted some degradation under thermal stress, but oxidative stress remains the most significant pathway.[16] For solid-state thermal testing, the sample is exposed to high heat (e.g., 80-100°C) for a defined period.[17] For photostability, the sample is exposed to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Identification of Degradation Products
Identifying the structures of degradation products is a critical step that requires a combination of powerful analytical techniques.[11][18]
| Technique | Application in Degradation Studies |
| HPLC-UV/PDA | The workhorse for separating the parent drug from its degradation products and for quantification. A Photo Diode Array (PDA) detector is crucial for assessing peak purity.[11][18] |
| LC-MS/MS | The primary tool for structural elucidation. It provides the molecular weight of the degradation products and their fragmentation patterns, which are used to deduce the chemical structure.[11][19] |
| High-Resolution MS | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. |
| NMR Spectroscopy | Used for definitive structural confirmation of isolated degradation products, providing detailed information about the connectivity of atoms.[20] |
While specific, named degradation products for Ibandronate Sodium are not widely published in publicly available literature, the evidence strongly points to oxidative pathways. The most likely degradation product would be an N-oxide of Ibandronate , formed by the oxidation of the tertiary amine.
Development of a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. The development of a robust SIM is a direct outcome of the forced degradation studies.
The following diagram outlines the logical process for developing and validating a SIM.
Caption: Logic flow for SIM development and validation.
Self-Validating System: The trustworthiness of this entire process hinges on a self-validating system. During method development, the peak purity of the Ibandronate peak must be assessed in all stressed samples using a PDA detector. A pure peak demonstrates that the method is specific and can separate the API from all generated degradants. Furthermore, a mass balance calculation should be performed, where the sum of the assay of the main peak and the levels of all degradation products should ideally be close to 100% of the initial value. This demonstrates that all major degradation products have been accounted for.[13][14]
Conclusion
The study of Ibandronate Sodium's degradation products is a multi-faceted process grounded in regulatory requirements and scientific rigor. While the molecule is intrinsically stable under hydrolytic, thermal, and photolytic stress, it demonstrates a clear susceptibility to oxidative degradation. The tertiary amine in the side chain is the most probable site of this transformation.
A thorough forced degradation study, executed with a clear understanding of the underlying chemical principles, is the only reliable way to identify potential impurities, establish degradation pathways, and, most importantly, develop a validated stability-indicating method. This method becomes the ultimate tool for ensuring that every batch of Ibandronate Sodium released meets the stringent quality, safety, and efficacy standards expected of modern pharmaceuticals.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1733-1743.
- Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. (2009).
- Barrett, J., Worth, E., Bauss, F., & Epstein, S. (2004). Ibandronate: a clinical pharmacological and pharmacokinetic update. Journal of Clinical Pharmacology, 44(9), 951-65.
- Ibandronate Sodium Monohydr
- Polymorphic forms of ibandronate sodium and processes for preparation thereof.
- Technical Support Center: Identifying Degradation Products of Investig
- Forced Degradation Study as per ICH Guidelines | Wh
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.
- Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities. (2010). Journal of Pharmaceutical and Biomedical Analysis, 54(4), 816-21.
- Boniva Chemistry Review. (2003).
- Development and Validation of RP- HPLC Assay Method for Determination of Ibandronate Sodium in Tablet Dosage Form. (2015).
- Bondronat, INN-Ibandronic acid. European Medicines Agency (EMA).
- BONIVA (ibandronate sodium) Tablets.
- Chromatogram of ibandronate sodium tablet (Boniva) assay containing 50...
- Analytical Techniques In Stability Testing. (2025).
- Q1A(R2) Guideline. ICH.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Scientia Pharmaceutica, 82(2), 281–300.
- Ibandron
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Ibandron
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.
- Ibandronate Sodium Monohydr
- Quality Guidelines. ICH.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ibandronate sodium | Transferase | HBV | TargetMol [targetmol.com]
- 3. Ibandronate Sodium Monohydrate - LKT Labs [lktlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ibandronate sodium | 138844-81-2 [chemicalbook.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2009053445A2 - Polymorphic forms of ibandronate sodium and processes for preparation thereof - Google Patents [patents.google.com]
- 18. sepscience.com [sepscience.com]
- 19. mdpi.com [mdpi.com]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery, Characterization, and Control of N-Desmethyl Ibandronate
Executive Summary
N-Desmethyl Ibandronate (often designated as Impurity B in pharmacopeial contexts) represents a critical quality attribute in the manufacturing of Ibandronate Sodium. Its discovery highlights a unique analytical challenge: the parent molecule's lack of a UV-active chromophore, which renders standard diode-array detection (DAD) ineffective.
This guide details the structural elucidation of N-Desmethyl Ibandronate, the specific "oxidative N-dealkylation" mechanism responsible for its formation, and the advanced HPLC-CAD (Charged Aerosol Detection) methodology required for its reliable quantitation.
Chemical Identity & Structural Context
Ibandronate Sodium is a nitrogen-containing bisphosphonate used to inhibit osteoclast-mediated bone resorption. The molecule features a tertiary amine center carrying a methyl group and a pentyl group.
The Impurity: N-Desmethyl Ibandronate arises from the loss of the N-methyl group, converting the tertiary amine into a secondary amine.
Structural Comparison
The following diagram contrasts the parent API with the impurity, highlighting the site of modification.
Figure 1: Structural relationship showing the N-dealkylation transformation.
Formation Pathways & Mechanism
Understanding the origin of N-Desmethyl Ibandronate is a prerequisite for developing a control strategy. Two distinct pathways contribute to its presence:
Pathway A: Synthetic Carryover (Process Impurity)
The standard synthesis of Ibandronate involves the bisphosphonylation of 3-(N-methyl-N-pentylamino)propionic acid .
-
Root Cause: If the starting material contains 3-(N-pentylamino)propionic acid (the desmethyl precursor) as an impurity, it undergoes the same phosphonylation reaction, directly yielding N-Desmethyl Ibandronate.
-
Control: Strict specification limits on the secondary amine content in the starting material (N-methyl-N-pentyl-beta-alanine).
Pathway B: Oxidative Degradation (Stability Impurity)
The tertiary amine in Ibandronate is susceptible to oxidative attack, particularly in the presence of trace metal ions or peroxides.
Mechanism: Oxidative N-Dealkylation via a Radical Cation Intermediate.
-
Electron Transfer: The nitrogen lone pair donates an electron to an oxidant, forming a radical cation.
-
Proton Abstraction: Loss of a proton from the
-carbon (methyl group) generates a carbon-centered radical. -
Electron Abstraction: Formation of an iminium ion species.
-
Hydrolysis: The unstable iminium ion hydrolyzes to release formaldehyde and the secondary amine (N-Desmethyl Ibandronate).
Figure 2: Mechanistic pathway of Oxidative N-Dealkylation leading to impurity formation.
Discovery & Analytical Method Development
The discovery of this impurity was historically delayed by the "Chromophore Challenge." Bisphosphonates do not absorb UV light above 220 nm, making standard HPLC-UV methods "blind" to them without derivatization.
The Detection Challenge
-
Direct UV: Fails due to lack of conjugated
-systems. -
Refractive Index (RI): Low sensitivity; unsuitable for trace impurity profiling (<0.1%).
-
Derivatization: Complex, time-consuming, and prone to artifacts.
The Solution: HPLC-CAD (Charged Aerosol Detection)
The industry standard for profiling Ibandronate impurities is now HPLC-CAD .[1] This universal detector measures analytes based on the charge carried by aerosol particles, independent of optical properties.
Experimental Protocol: HPLC-CAD
This method separates the highly polar bisphosphonates using a specialized mixed-mode column (Anion Exchange + Reversed Phase).
| Parameter | Condition |
| Instrument | HPLC with Corona Charged Aerosol Detector (CAD) |
| Column | Mixed-Mode (e.g., Acclaim Trinity P1 or equivalent), 150 x 3.0 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 100% A; 5-20 min: Linear to 50% B; 20-25 min: Hold 50% B |
| Flow Rate | 0.5 mL/min |
| Nebulizer Temp | 35°C (Optimized for non-volatile buffer removal) |
| Sample Diluent | Mobile Phase A |
Why this works:
-
Mixed-Mode Column: Retains the highly anionic bisphosphonate head group (via anion exchange) while separating the alkyl tails (via hydrophobic interaction).
-
Volatile Buffer: Ammonium acetate is volatile, preventing blockage of the CAD nebulizer.
-
Sensitivity: CAD achieves LODs in the range of 0.01-0.03%, sufficient for ICH Q3A reporting thresholds.
Synthesis of Reference Standard
To validate the analytical method, a pure reference standard of N-Desmethyl Ibandronate is required.
Synthesis Strategy (Reverse Engineering): Instead of degrading the API, the impurity is synthesized de novo using the specific secondary amine precursor.
-
Precursor Selection: Start with 3-(N-pentylamino)propionic acid (instead of the N-methyl analog).
-
Bisphosphonylation:
-
React the precursor with Phosphorus Trichloride (
) and Phosphorous Acid ( ). -
Solvent: Sulfolane or Methanesulfonic acid.
-
Temperature: 65-75°C for 4-6 hours.
-
-
Hydrolysis: Quench with water and reflux to hydrolyze intermediate chloride species.
-
Purification: Crystallize from water/ethanol or isolate via preparative Ion Chromatography.
-
Validation: Confirm structure via
-NMR (absence of the N-methyl singlet at ppm).
Data Summary: Characterization
The following data distinguishes the impurity from the parent drug.
| Attribute | Ibandronate Sodium | N-Desmethyl Ibandronate |
| Molecular Formula | ||
| Molecular Weight | 341.21 g/mol | 327.18 g/mol |
| Singlet at ~2.85 ppm | Absent | |
| Absent (Quaternary/Tertiary) | Broad singlet (exchangeable) | |
| Retention Time (RRT) | 1.00 | ~0.85 (Elutes earlier due to lower hydrophobicity) |
References
-
Wahl, O., & Holzgrabe, U. (2015).[] Impurity profiling of ibandronate sodium by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 114, 254–264.[1][] Link
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link
-
Barrett, J., et al. (2004).[3][4] Ibandronate: A clinical pharmacological and pharmacokinetic update. Journal of Clinical Pharmacology, 44(9), 951-965.[4] Link
-
LGC Standards. (n.d.). N-Desmethyl Ibandronate Sodium Reference Material Data Sheet. LGC Standards. Link
-
Jiang, Y., & Xie, Z. (2005).[3] Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. Chromatographia, 62, 1-6. Link
Sources
The Critical Role of N-Desmethyl Ibandronate in Drug Formulation: A Technical Guide
Introduction
Ibandronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of postmenopausal osteoporosis, serving to increase bone mineral density and reduce fracture risk by inhibiting osteoclast-mediated bone resorption.[1][2][3] The efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. The control of impurities—any component of the drug substance that is not the active chemical entity—is a critical aspect of drug development and manufacturing.[4] Process-related impurities, which can arise during the synthesis of the active pharmaceutical ingredient (API), are of particular concern as they may possess undesirable pharmacological or toxicological properties.[5]
This technical guide provides an in-depth examination of N-Desmethyl Ibandronate, a key process-related impurity in the synthesis of Ibandronate. We will explore its origin, physicochemical properties, and the analytical methodologies required for its detection and quantification. Furthermore, this guide will delineate a comprehensive control strategy grounded in regulatory principles, ensuring the safety and quality of the final Ibandronate drug product. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the formulation and quality control of bisphosphonate therapies.
Chapter 1: Profile of N-Desmethyl Ibandronate (Impurity C)
N-Desmethyl Ibandronate, known in the European Pharmacopoeia as Ibandronate Impurity C, is a primary process-related impurity encountered during the manufacture of Ibandronate sodium.[6][7][8] Understanding its chemical nature and origin is fundamental to implementing an effective control strategy.
Chemical Structure and Physicochemical Properties
N-Desmethyl Ibandronate is structurally analogous to the parent Ibandronate molecule, with the key difference being the absence of the N-methyl group on the tertiary amine side chain. This seemingly minor structural modification can influence the molecule's physicochemical properties, such as its polarity and basicity, which in turn can affect its behavior during analysis and its interaction with biological targets.
| Property | Ibandronic Acid | N-Desmethyl Ibandronate |
| IUPAC Name | [1-hydroxy-3-[methyl(pentyl)amino]propylidene]bis(phosphonic acid) | [1-hydroxy-3-(pentylamino)propylidene]bis(phosphonic acid) |
| Molecular Formula | C₉H₂₃NO₇P₂ | C₈H₂₁NO₇P₂ |
| Molecular Weight | 319.23 g/mol [2] | 305.20 g/mol (Calculated from Formula) |
| Key Structural Feature | Tertiary Amine (N-methyl-N-pentyl) | Secondary Amine (N-pentyl) |
Origin in the Synthetic Pathway
The formation of N-Desmethyl Ibandronate is intrinsically linked to the synthetic route employed for Ibandronate. A common pathway involves the reaction of 3-[N-(methylpentyl)amino]propionic acid with phosphorous acid and a halophosphorus compound (e.g., phosphorous trichloride).[9] The precursor, 3-[N-(methylpentyl)amino]propionic acid, is itself synthesized from precursors like N-methyl-N-pentylamine.
The likely origin of N-Desmethyl Ibandronate is the presence of an unmethylated precursor, N-pentylamine, in the N-methyl-N-pentylamine starting material. If the methylation step to convert N-pentylamine to N-methyl-N-pentylamine is incomplete, the residual N-pentylamine can proceed through the subsequent reaction steps, ultimately forming the N-desmethyl analogue of Ibandronic acid.
Causality Behind Control: The presence of this impurity is a direct consequence of incomplete methylation in an early synthetic step. Therefore, a primary control strategy involves rigorous testing of the N-methyl-N-pentylamine intermediate to ensure the absence or strict limitation of residual N-pentylamine before it enters the main synthesis stream.
Chapter 2: Pharmacological and Toxicological Risk Assessment
While specific pharmacological and toxicological data for N-Desmethyl Ibandronate is not extensively available in public literature, a risk assessment can be inferred based on the structure-activity relationships (SAR) of nitrogen-containing bisphosphonates.
Inferred Pharmacological Activity
The antiresorptive potency of nitrogen-containing bisphosphonates is largely dependent on two structural features:
-
A hydroxyl group at the R1 position (the P-C-P backbone), which enhances binding to bone mineral (hydroxyapatite).[10]
-
A nitrogen atom within the R2 side chain, which is crucial for inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway of osteoclasts.[2][3]
N-Desmethyl Ibandronate retains both the critical hydroxyl group and the nitrogen-containing side chain. The primary difference is the nature of the amine—a secondary amine versus the tertiary amine in Ibandronate. It is plausible that N-Desmethyl Ibandronate retains significant bisphosphonate activity. However, the N-methyl group in Ibandronate can influence the steric and electronic properties of the side chain, potentially affecting the efficiency of FPPS inhibition. Without direct comparative data, it is prudent to assume that the impurity possesses pharmacological activity, but its potency relative to Ibandronate is unconfirmed. The potential for a different efficacy or side-effect profile necessitates its strict control.
Toxicological Considerations
The toxicological profile of bisphosphonates is well-characterized and includes potential upper gastrointestinal adverse events (with oral administration) and, more rarely, osteonecrosis of the jaw and renal toxicity.[11] These effects are considered class effects. As a structural analogue, N-Desmethyl Ibandronate would be expected to share this general toxicological profile. The key question for a drug formulator is whether the impurity has a greater toxic potential than the API. In the absence of specific data, regulatory guidelines mandate that any unspecified impurity above a certain threshold must be qualified through toxicological studies. Controlling the impurity to a level below this qualification threshold is the most common and pragmatic approach.
Chapter 3: Analytical Control and Methodologies
Robust analytical methods are essential for the detection and quantification of N-Desmethyl Ibandronate to ensure the quality of Ibandronate sodium. The lack of a significant chromophore in bisphosphonates makes direct UV detection challenging, necessitating specialized analytical techniques.
Recommended Analytical Technique: Ion Chromatography
A stability-indicating ion chromatography method is a reliable approach for separating and quantifying Ibandronate and its polar, phosphonated impurities.[12]
Detailed Experimental Protocol: Stability-Indicating Ion Chromatography Method
This protocol is a representative method based on published literature for the quantification of Ibandronate and its impurities.[12][13]
Objective: To quantify N-Desmethyl Ibandronate (Impurity C) and other related substances in Ibandronate Sodium API.
Instrumentation:
-
High-Performance Ion Chromatography (HPIC) system equipped with a pump, autosampler, and conductivity detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | Allsep™ Anion Exchange Column (150 mm x 4.6 mm, 7 µm) or equivalent | Provides effective retention and separation of anionic species like bisphosphonates based on charge interactions. |
| Mobile Phase | 1% (v/v) aqueous formic acid and acetone (98:2 v/v) | A simple, volatile mobile phase suitable for conductivity detection. Formic acid acts as an ion-pairing agent and controls pH. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and reasonable run times. |
| Column Temperature | Ambient | Simplifies the method, though temperature control (e.g., 25°C) can improve reproducibility. |
| Detector | Suppressed Conductivity | Offers high sensitivity for ionic analytes after the mobile phase background conductivity is chemically reduced. |
| Injection Volume | 20 µL | A typical volume to balance sensitivity and peak shape. |
Preparation of Solutions:
-
Diluent: HPLC-grade water.
-
Standard Solution (Example): Accurately weigh about 10 mg of N-Desmethyl Ibandronate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This creates a 100 µg/mL stock. Further dilute to a working concentration (e.g., 1.0 µg/mL).
-
Test Solution: Accurately weigh about 100 mg of Ibandronate Sodium API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a concentration of 1000 µg/mL.
System Suitability Testing (SST) - A Self-Validating System: Before sample analysis, the system's performance must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.
-
The theoretical plates for the N-Desmethyl Ibandronate peak should be ≥ 2000.
-
The tailing factor for the N-Desmethyl Ibandronate peak should be ≤ 2.0.
-
Rationale: SST ensures that the chromatographic system is precise, efficient, and provides symmetrical peaks, which is essential for accurate quantification.
-
Procedure:
-
Inject the blank, standard solution, and test solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of N-Desmethyl Ibandronate in the API using the following formula:
% Impurity = (AreaImpurity / AreaStandard) x (ConcStandard / ConcTest) x PurityStandard x 100
Where:
-
AreaImpurity is the peak area of N-Desmethyl Ibandronate in the test solution.
-
AreaStandard is the average peak area of N-Desmethyl Ibandronate in the standard solution.
-
ConcStandard is the concentration of the N-Desmethyl Ibandronate standard solution.
-
ConcTest is the concentration of the Ibandronate Sodium test solution.
-
PurityStandard is the purity of the reference standard as a decimal.
-
Chapter 4: Regulatory Framework and Control Strategy
The control of impurities is not merely a matter of good science but a strict regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines that are adopted by major regulatory bodies like the FDA and EMA.
Application of ICH Q3A(R2) Guidelines
The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for establishing acceptance criteria for impurities.[2] The guideline defines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at or above which an impurity's structure must be confirmed.
-
Qualification Threshold: The level at or above which an impurity's safety must be established through toxicological data.
For Ibandronate, the oral dose is 150 mg once monthly.[14] To apply the ICH thresholds, this is often averaged to a daily dose of approximately 5 mg. For a maximum daily dose of ≤ 2 g, the thresholds are:
| Threshold | Value |
| Reporting | 0.05% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) |
Source: ICH Guideline Q3A(R2)[2]
Establishing Specification Limits
Based on the ICH framework, a robust control strategy for N-Desmethyl Ibandronate involves setting an appropriate specification limit in the drug substance release testing.
-
Identification: As N-Desmethyl Ibandronate (Impurity C) is a known and structurally characterized impurity, its identity is established.
-
Qualification: The critical step is to ensure its level is below the qualification threshold of 0.15%. By setting a specification limit of Not More Than (NMT) 0.15% , manufacturers can avoid the need for extensive and costly toxicological studies specific to this impurity.
-
Justification: This limit is justified because it adheres to internationally recognized safety standards. Published studies using validated methods have shown that in tested batches of Ibandronate, individual impurities were found to be below 0.05%, demonstrating that tighter control is feasible in a well-controlled manufacturing process.[13]
Impact on Formulation and Stability
The presence of impurities can potentially impact the stability of the final drug product. Forced degradation studies on Ibandronate have shown it to be relatively stable, with some degradation observed under oxidative conditions.[13][15] While N-Desmethyl Ibandronate is a process impurity rather than a degradant, its presence could theoretically influence the drug product's stability profile. For example, differences in hygroscopicity or reactivity compared to the API could affect solid-state stability or interactions with excipients. Therefore, stability studies of the finished drug product must include monitoring for N-Desmethyl Ibandronate to ensure it does not increase over the product's shelf life.
Conclusion
N-Desmethyl Ibandronate (Ibandronate Impurity C) is a critical quality attribute for Ibandronate sodium API. Its origin as a process-related impurity from incomplete methylation of a precursor necessitates stringent control of starting materials and intermediates. While it likely possesses pharmacological activity similar to the parent drug, the absence of specific safety data mandates that its levels in the final drug substance be strictly limited.
A comprehensive control strategy, underpinned by a validated, stability-indicating analytical method such as ion chromatography, is essential. By adhering to the principles of the ICH Q3A(R2) guideline and establishing a specification limit of NMT 0.15%, drug developers can ensure the consistent quality, safety, and efficacy of Ibandronate formulations for patients worldwide. This proactive approach to impurity control is a hallmark of excellence in pharmaceutical development and manufacturing.
References
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.).
-
Pharmaffiliates. (n.d.). Ibandronate Sodium Monohydrate and its Impurities. Retrieved from [Link]
- Barrett, J., Worth, E., Bauss, F., & Epstein, S. (2004). Ibandronate: a clinical pharmacological and pharmacokinetic update. Journal of Clinical Pharmacology, 44(9), 951–965.
-
Pharmaffiliates. (n.d.). Ibandronate Sodium and its Impurities. Retrieved from [Link]
- Oreate, AI. (2024, January 7). Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2).
- ResearchGate. (2014). Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities.
- ResearchGate. (2005).
- Kumar, M. N., Kumar, K., Jagadeesh, V., Prasanna, S., Sharma, H., & Reddy, V. (2011). Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 844–848.
- ResearchGate. (2006). Ibandronate: Pharmacology and preclinical studies.
- Pimple, S., et al. (2014). Formulation development and compatibility study of ibandronate sodium injection 3mg/3mL. Journal of Chemical and Pharmaceutical Research, 6(8), 400-407.
- Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1733-1743.
- U.S. Food and Drug Administration. (2003). BONIVA (ibandronate sodium)
-
PubChem. (n.d.). Ibandronate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ibandronate Sodium. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). Ibandronate Related Compound A (HCl salt). Retrieved from [Link]
- European Medicines Agency. (2016). ICH Q3D Elemental Impurities - Scientific guideline.
-
PubChem. (n.d.). N-Desmethyl Ibandronate Sodium. National Center for Biotechnology Information. Retrieved from [Link]
-
Axios Research. (n.d.). Ibandronate Sodium EP Impurity C. Retrieved from [Link]
- U.S. Food and Drug Administration. (2006). Clinical Pharmacology and Biopharmaceutics Review(s) - Boniva.
- BioPharmaSpec. (n.d.). eBook: Process-Related Impurities — New Approaches for a Modern Era.
- Hoffmann-La Roche Ltd. (2004).
-
Veeprho. (n.d.). Ibandronate Sodium EP Impurity C. Retrieved from [Link]
- Miller, P. D., et al. (2007). Once-monthly oral ibandronate compared with weekly oral alendronate in postmenopausal osteoporosis: results from the head-to-head MOTION study. Current Medical Research and Opinion, 23(6), 1353-1363.
- Lewiecki, E. M. (2010). Safety considerations with bisphosphonates for the treatment of osteoporosis. Expert Opinion on Drug Safety, 9(2), 229-242.
- Bose, A., et al. (2015). Simultaneous RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of Ibandronate Sodium in Bulk and Pharmaceutical. Analytical and Bioanalytical Chemistry Research, 2(2), 99-112.
- Google Patents. (n.d.). US8178712B2 - Process for the synthesis of Ibandronate sodium.
- Chawale, P. et al. (n.d.). Stability indicating HPTLC method development and validation for estimation of Ibandronate sodium in bulk and pharmaceutical dosage form. Advances in Bioresearch.
- BioPharmaSpec. (n.d.).
- U.S. Food and Drug Administration. (n.d.).
-
Drugs.com. (n.d.). Alendronate vs Ibandronate Comparison. Retrieved from [Link]
- U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry.
- Semantic Scholar. (n.d.).
Sources
- 1. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibandronate Sodium | C9H24NNaO8P2 | CID 23663991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. scribd.com [scribd.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. Ibandronate Sodium EP Impurity C - CAS - 905808-25-5 | Axios Research [axios-research.com]
- 9. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety considerations with bisphosphonates for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ibandronate Analysis Technical Support Center: Troubleshooting Degradation
Welcome to the technical support center for Ibandronate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ibandronate analysis and prevent its degradation during experimental procedures. Here, we will delve into the causality behind common analytical challenges and provide field-proven insights to ensure the integrity of your results.
Understanding Ibandronate's Stability Profile
Ibandronate, a potent nitrogen-containing bisphosphonate, is chemically stable under many conditions, including hydrolysis, heat, and light.[1][2] However, its structure presents unique analytical challenges. The molecule lacks a strong chromophore, making UV detection difficult without derivatization or indirect methods.[3][4] Furthermore, its phosphonate groups can chelate with metal ions, leading to poor peak shape and recovery in chromatographic systems.[3]
The primary degradation pathway of concern during analysis is oxidative degradation .[1][2] This guide will focus on mitigating this and other potential sources of analytical variability.
Troubleshooting Guide: Common Issues in Ibandronate Analysis
Issue 1: Poor Peak Shape (Tailing, Broadening) in HPLC Analysis
Causality: The polar phosphonate groups in Ibandronate can interact with active sites on the stationary phase or with trace metal contaminants in the HPLC system (e.g., in the column, tubing, or mobile phase). This secondary interaction leads to peak tailing and broadening.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Incorporate a Chelating Agent: Add a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 g/L). EDTA will complex with any stray metal ions, preventing them from interacting with Ibandronate.
-
Utilize an Ion-Pairing Reagent: The use of an ion-pairing reagent, such as sodium pentanesulfonate, can improve retention and peak shape on a C18 column.
-
-
Column Selection and Conditioning:
-
Use a Metal-Free or Deactivated Column: Employ columns specifically designed for the analysis of chelating compounds or those that have been properly deactivated to minimize secondary interactions.
-
Column Conditioning: Before analysis, flush the column with a mobile phase containing the chelating agent to passivate any active sites.
-
-
System Passivation:
-
If peak shape issues persist, consider passivating the entire HPLC system with a solution of EDTA to remove metal contaminants.
-
Issue 2: Low or Inconsistent Analyte Recovery
Causality: Low recovery can be due to several factors, including adsorption of Ibandronate to container surfaces, degradation in the sample matrix, or incomplete extraction.
Troubleshooting Protocol:
-
Sample Container and Handling:
-
Use Appropriate Vials: Utilize silanized glass or polypropylene vials to minimize adsorption of the polar Ibandronate molecule to the container surface.
-
Minimize Sample Exposure: Prepare samples just before analysis to reduce the time for potential degradation or adsorption.
-
-
Extraction and Sample Preparation:
-
Optimize Extraction pH: Ensure the pH of the extraction solvent is suitable for Ibandronate's solubility and stability.
-
Evaluate Extraction Technique: For complex matrices, a solid-phase extraction (SPE) protocol may be necessary to achieve clean extracts and high recovery.[5]
-
-
Solution Stability:
Issue 3: Suspected Oxidative Degradation
Causality: Ibandronate is susceptible to degradation in the presence of oxidizing agents.[1][2] This can be a concern if samples are exposed to air for extended periods, or if reagents or solvents contain oxidative impurities.
Troubleshooting Protocol:
-
Solvent and Reagent Purity:
-
Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents to minimize contaminants.
-
Freshly Prepare Mobile Phase: Prepare the mobile phase daily and degas it thoroughly to remove dissolved oxygen.
-
-
Sample Preparation Environment:
-
Inert Atmosphere: If significant degradation is observed, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Addition of Antioxidants: In some cases, the addition of a small amount of a compatible antioxidant to the sample diluent may be beneficial, but this must be validated to ensure it does not interfere with the analysis.
-
-
Forced Degradation Study:
-
To confirm oxidative degradation, perform a forced degradation study by intentionally exposing a sample to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).[2] The appearance of a new peak corresponding to the degradation product and a decrease in the parent Ibandronate peak will confirm its susceptibility.
-
Experimental Workflow & Data Presentation
General Analytical Workflow for Ibandronate Quantification
Caption: A generalized workflow for the quantitative analysis of Ibandronate.
Ibandronate Stability Under Stress Conditions
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Stable | [2] |
| Base Hydrolysis | Stable | [2] |
| **Oxidative (H₂O₂) ** | Significant Degradation | [1][2] |
| Thermal | Stable | [1][6] |
| Photolytic | Stable | [1][8] |
Frequently Asked Questions (FAQs)
Q1: How should I store my Ibandronate stock solutions and samples?
A1: Ibandronate sodium as a solid is quite stable at room temperature.[9] For analytical solutions, it is recommended to store them at 2-8°C to maintain chemical stability.[6] However, it is crucial to perform your own solution stability studies for the duration of your analysis, as stability can be matrix-dependent.[2][7]
Q2: What are the primary degradation products of Ibandronate?
A2: The primary degradation pathway is through oxidation.[1][2] The exact structure of the degradation products is not extensively detailed in general literature, but they would result from the oxidation of the tertiary amine in the Ibandronate molecule.
Q3: Can I use a standard UV detector for Ibandronate analysis?
A3: Ibandronate lacks a significant chromophore, making direct UV detection challenging and often insensitive.[3][4] More common methods include Refractive Index (RI) detection, indirect UV detection, or mass spectrometry (MS).[2][3][4] Derivatization to introduce a chromophore is also a possibility but adds complexity to the sample preparation.
Q4: I am seeing variability between different batches of my drug product. Could excipients be the cause?
A4: Yes, excipients can interfere with Ibandronate analysis. Specifically, multivalent cations (e.g., calcium, magnesium, iron) present in excipients can complex with Ibandronate, affecting its absorption and potentially its chromatographic behavior.[10][11][12] Ensure your analytical method is robust enough to handle variations in excipient composition.
Q5: Are there any official analytical methods for Ibandronate?
A5: Yes, pharmacopeias like the United States Pharmacopeia (USP) provide official monographs for Ibandronate sodium, which include analytical procedures.[13][14] These can be a valuable starting point for developing your own methods. Additionally, the International Council for Harmonisation (ICH) provides guidelines for stability testing that are essential to follow.[15][16][17]
Ibandronate Degradation Pathway
Sources
- 1. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Analytical methods for the quantification of ibandronate in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2) - Oreate AI Blog [oreateai.com]
- 7. jpri.net [jpri.net]
- 8. jocpr.com [jocpr.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ibandronate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Ibandronate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. ec.europa.eu [ec.europa.eu]
- 13. shodex.com [shodex.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Achieving Optimal Limit of Detection for N-Desmethyl Ibandronate Sodium
Welcome to the technical support center for the analysis of N-Desmethyl Ibandronate Sodium. As a key metabolite of Ibandronate, accurately determining its limit of detection (LOD) is critical for impurity profiling, pharmacokinetic studies, and ensuring product quality. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique analytical challenges posed by this compound.
N-Desmethyl Ibandronate, like its parent drug, is a nitrogen-containing bisphosphonate. These molecules are notoriously difficult to analyze due to their high polarity, propensity for metal chelation, and lack of a strong native chromophore for UV detection.[1] Consequently, achieving a low limit of detection requires careful method development and a systematic approach to troubleshooting. This guide provides field-proven insights and validated protocols to help you overcome common hurdles and achieve reliable, sensitive quantification.
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Detection (LOD) for this compound?
The achievable LOD is highly dependent on the analytical technique employed. Direct analysis by HPLC with conventional detectors like UV or Refractive Index (RI) is challenging due to the molecule's poor chromophore.[1][2] More advanced techniques are necessary for sensitive detection.
-
HPLC with Charged Aerosol Detection (CAD): For impurity profiling of Ibandronate drug substances, a method using HPLC-CAD has been validated, identifying N-Desmethyl Ibandronate as a major impurity. This method achieved a quantification limit (LOQ) of at least 0.03% relative to the parent compound.[3] The LOD would be lower than this value.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying bisphosphonates and their metabolites in biological matrices. While specific LOD data for N-Desmethyl Ibandronate is not readily published, methods for the parent drug, Ibandronate, in human plasma have achieved Lower Limits of Quantification (LLOQ) in the range of 0.2-0.5 ng/mL.[4][5] Similar sensitivity can be expected for the metabolite with an optimized method.
Q2: Why is LC-MS/MS the preferred method for achieving low detection limits?
LC-MS/MS offers unparalleled sensitivity and selectivity, which are crucial for overcoming the analytical challenges of N-Desmethyl Ibandronate.
-
Sensitivity: Mass spectrometry detects molecules based on their mass-to-charge ratio (m/z), a property all molecules possess. It does not rely on chromophores, making it ideal for compounds like N-Desmethyl Ibandronate.
-
Selectivity: Tandem MS (MS/MS) uses a technique called Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented into characteristic product ions. Monitoring a specific parent-product ion transition drastically reduces background noise and matrix interference, allowing for the detection of very low analyte concentrations.[6]
Q3: Is derivatization necessary to achieve a low LOD?
Derivatization is a common and highly effective strategy, particularly for LC-MS/MS analysis. Bisphosphonates exhibit poor chromatographic retention on traditional reversed-phase columns and can suffer from ion suppression in the mass spectrometer source.
-
Causality: Derivatization, often using reagents like trimethylsilyldiazomethane (TMSDZ), converts the polar phosphonic acid groups into less polar ester derivatives.[5][7] This transformation significantly improves chromatographic peak shape, enhances retention on C18 columns, and increases ionization efficiency in the MS source, collectively leading to a much lower LOD.[4][8]
Q4: How is the Limit of Detection formally determined?
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] The International Council for Harmonisation (ICH) Q2(R1) guideline outlines several acceptable methods for its determination:[9][10]
-
Based on Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably distinguished from the background noise.[9]
-
Based on Signal-to-Noise Ratio (S/N): This approach is common for analytical methods that exhibit baseline noise, such as chromatography. The LOD is typically established at a signal-to-noise ratio of 3:1.
-
Based on the Standard Deviation of the Response and the Slope: The LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where σ is the standard deviation of the blank response (or the residual standard deviation of the regression line) and S is the slope of the calibration curve.[10]
Troubleshooting Guide: Failure to Achieve Target LOD
Achieving a low LOD is a process of maximizing the analyte signal while minimizing analytical noise. This guide provides a structured approach to troubleshooting common issues.
Logical Troubleshooting Workflow
The diagram below illustrates a systematic process for diagnosing and resolving issues that prevent you from reaching your target LOD.
Caption: Troubleshooting workflow for poor LOD.
In-Depth Troubleshooting and Protocols
Issue 1: High or Unstable Baseline Noise
Causality: A high baseline directly impacts the noise calculation in the S/N ratio. Contaminants in the mobile phase, solvents, or LC system can create a high chemical background, obscuring the analyte signal at low concentrations.
-
Question: My baseline is noisy and drifting, even without an injection. What should I check first?
-
Answer: The most common cause is the mobile phase. Ensure you are using high-purity, LC-MS grade solvents and water. Contaminants in lower-grade solvents can elevate the baseline. Always prepare fresh mobile phase daily, as dissolved gases or microbial growth can cause instability.[11]
-
-
Question: I've changed my mobile phase, but the noise persists. What's next?
-
Answer: Systematically isolate the source of contamination.
-
Pump: Disconnect the pump from the injector and run it directly to the waste. If the pressure is unstable, the pump seals or check valves may need servicing.
-
Injector/Autosampler: A contaminated needle or sample loop can bleed contaminants into the system. Flush the injector and autosampler with a strong solvent like isopropanol, followed by mobile phase.
-
MS Source: A dirty ion source is a frequent cause of high background and signal instability. Follow the manufacturer's protocol to clean the ion capillary, cone, and lenses.
-
-
Issue 2: Poor Analyte Signal and Peak Shape
Causality: A weak or poorly shaped chromatographic peak will have a lower signal height and, therefore, a worse S/N ratio. For bisphosphonates, this is often due to secondary interactions with metal surfaces in the LC system or poor chromatographic conditions.
-
Question: My peak for N-Desmethyl Ibandronate is broad and tailing. How can I improve it?
-
Answer: Peak tailing for bisphosphonates is often caused by their strong chelating properties, leading to unwanted interactions with metal ions in the column frit, tubing, and stationary phase.
-
Mobile Phase Additives: Add a weak chelating agent like 0.1% formic acid or a small amount of EDTA to the mobile phase.[12] This can "passivate" active sites in the system.
-
Alternative Chromatography: If reversed-phase fails, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for retaining and separating highly polar compounds without derivatization.[8]
-
Derivatization: As discussed, derivatizing the phosphonic acid groups is a robust solution to eliminate tailing and improve peak shape on standard C18 columns.[4]
-
-
-
Question: My signal intensity is very low, even at moderate concentrations. What are the likely causes?
-
Answer: Assuming the instrument is tuned and functioning correctly, low signal intensity points to issues with sample preparation, ionization, or analyte stability.
-
Suboptimal MS Parameters: The analyte must be efficiently ionized and fragmented. Directly infuse a standard solution of N-Desmethyl Ibandronate into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS parameters (cone/declustering potential and collision energy) for the specific MRM transitions.
-
Ion Suppression: Components from the biological matrix co-eluting with your analyte can suppress its ionization, drastically reducing the signal. An effective sample cleanup (e.g., Solid Phase Extraction) is critical.[5] Using a stable isotope-labeled internal standard is the best way to compensate for and diagnose matrix effects.
-
Analyte Adsorption: The compound may be adsorbing to surfaces in your sample vials or LC system. Consider using low-adsorption vials and PEEK tubing.
-
-
Data Presentation: Comparative Analytical Methods
The choice of analytical technique has the most significant impact on the achievable detection limit.
| Analytical Technique | Analyte | Reported LOD / LOQ | Matrix | Reference |
| HPLC-UV | Ibandronic Acid | LOD: 0.021 µg/mL | Tablet Dosage Form | [13] |
| HPLC-RI | Ibandronate Sodium | LOQ: 3 µg/mL | Pharmaceutical Equipment | [2][14] |
| HPLC-CAD | N-Desmethyl Ibandronate | LOQ: ≥ 0.03% (relative) | Drug Substance | [3] |
| LC-MS/MS | Ibandronate | LLOQ: 0.2 ng/mL | Human Plasma | [4] |
| LC-MS/MS | Ibandronate | LLOQ: 0.5 ng/mL | Human Plasma | [5] |
Experimental Protocols
Protocol: LOD Determination Based on Signal-to-Noise Ratio (S/N)
This protocol is designed to be a self-validating system in accordance with ICH Q2(R1) guidelines.[9]
Objective: To determine the lowest concentration at which this compound can be reliably detected with a signal-to-noise ratio of approximately 3:1.
Prerequisites: A finalized, stable LC-MS/MS method with optimized chromatographic and mass spectrometric parameters. System must be equilibrated and demonstrate a stable baseline.
Step-by-Step Methodology:
-
Prepare a Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). From this, prepare a series of dilute spiking solutions.
-
Prepare Blank Matrix Samples: Obtain at least six different sources of the blank biological matrix (e.g., human plasma from six different donors) to assess selectivity.[15] Process these samples using your validated extraction procedure.
-
Analyze Blank Samples: Inject each of the six processed blank matrix samples.
-
Determine Baseline Noise: For one of the blank chromatograms, determine the noise of the baseline in a region surrounding the expected retention time of the analyte. Most chromatography data systems have a function to automatically calculate this. The noise (N) is typically measured as the standard deviation of the baseline signal over a defined time window.
-
Prepare Low-Concentration Spiked Samples: Prepare a series of spiked samples by adding known, small amounts of the spiking solution to the blank matrix to achieve concentrations expected to be near the LOD.
-
Analyze Spiked Samples: Inject these low-concentration samples and measure the signal height (S) of the analyte peak from the baseline to the apex.
-
Calculate S/N Ratio: For each concentration, calculate the S/N ratio using the formula: S/N = Signal Height / Noise .
-
Establish the LOD:
-
Analyze samples with decreasing concentrations until you identify the concentration that yields an S/N ratio of approximately 3.
-
Confirmation: To validate this estimated LOD, prepare a fresh set of samples (n=6) at this concentration and analyze them. All six replicates should consistently produce a detectable peak with an S/N ratio of ~3 or greater to confirm the LOD.[9]
-
Relationship of Analytical Parameters to Sensitivity
Achieving a low LOD is not about a single parameter but the synergistic optimization of the entire analytical workflow.
Caption: Interconnected parameters affecting LOD.
References
-
Development and Validation of HPLC Method for Estimation of Ibandronic Acid in Tablet Dosage Form. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
A validated HPLC method for determination of Ibandronate Sodium residue in cleaning validation by RI detector. (2011). Trade Science Inc. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Simultaneous RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of Ibandronate Sodium in Bulk and Pharmaceutical Dosage Form. (2015). Bioanalytical & Chemical Research. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. [Link]
-
Riise, T., et al. (2001). Analytical methods for the quantification of ibandronate in body fluids and bone. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Bose, M., et al. (2015). Simultaneous RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of Ibandronate Sodium in Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Ivković, B., et al. (2015). Validation Of RP HPLC Method For Determination Of Ibandronate Sodium In Pharmaceutical Dosage Form. OMICS International. [Link]
- Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC). (2013).
-
Hughes, N., et al. (2017). Determination of selumetinib, N-desmethyl selumetinib and selumetinib amide in human biological samples by LC-MS/MS. Bioanalysis. [Link]
-
Acharya, S., et al. (2011). A Validated HPLC method for determination of Ibandronate Sodium residue in cleaning validation of Pharmaceutical equipment by refractive index detector. ResearchGate. [Link]
-
Kliček, F., et al. (2016). Impurity profiling of ibandronate sodium by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
N-Nitroso Desmethyl Ibandronate. (n.d.). Veeprho. [Link]
-
High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications. (2009). ResearchGate. [Link]
-
Partani, P., et al. (2009). High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications. Journal of Chromatography B. [Link]
-
Al-Soud, Y. A., & Al-Masri, S. (2017). Solid phase extraction and LC-MS/MS quantification of ibandronate in human plasma. Tropical Journal of Pharmaceutical Research. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]
-
Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. (2024). Waters Corporation. [Link]
-
Troubleshooting Guides. (n.d.). Bionano. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2024). KCAS Bio. [Link]
-
A review on analytical method development and validation. (2018). Universal Journal of Pharmaceutical Research. [Link]
-
Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. (2016). ResearchGate. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2017). ResearchGate. [Link]
-
FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link]
Sources
- 1. Analytical methods for the quantification of ibandronate in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of selumetinib, N-desmethyl selumetinib and selumetinib amide in human biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. omicsonline.org [omicsonline.org]
- 13. jpri.net [jpri.net]
- 14. researchgate.net [researchgate.net]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. hhs.gov [hhs.gov]
Technical Support Center: Chromatographic Profiling of N-Desmethyl Ibandronate
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Subject: Impact of pH on the Separation of N-Desmethyl Ibandronate Sodium
Executive Summary & Chemical Context[1][2][3][4]
The Challenge: Ibandronate Sodium is a nitrogen-containing bisphosphonate.[1][2][3] Its analysis is notoriously difficult due to three factors:
-
High Polarity: It exhibits zero retention on standard C18 columns without modification.
-
Lack of Chromophore: It has negligible UV absorbance above 220 nm, necessitating Refractive Index (RI), Charged Aerosol Detection (CAD), or indirect UV methods.
-
Metal Chelation: The two phosphonate groups act as a "claw," chelating trace metals (Fe, stainless steel) in the HPLC system, causing severe peak tailing.
The Impurity (N-Desmethyl): The N-Desmethyl degradant differs from the parent Ibandronate by a single methyl group on the nitrogen atom (secondary vs. tertiary amine). While the phosphonate groups dominate retention, pH control is the only lever available to exploit the subtle pKa shift in the nitrogen center to resolve this impurity.
The Mechanism: pH-Dependent Speciation[7]
To troubleshoot effectively, you must understand the "Why." The separation relies on manipulating the ionization state of the phosphonate groups and the amino group.
The pKa Landscape
-
Phosphonates:
, , -
Amine (Nitrogen):
(Parent Ibandronate) vs. (N-Desmethyl variant).
The Separation Logic: Most robust methods utilize Ion-Pair Reversed-Phase (IP-RP) chromatography. You add a lipophilic cation (e.g., Tetrabutylammonium or Sodium Pentanesulfonate) to the mobile phase.
-
At pH < 3: Phosphonates are partially protonated. Interaction with the ion-pair reagent is weak.
-
At pH 6–8: Phosphonates are fully ionized (anionic). They form strong complexes with the ion-pairing reagent, allowing retention on the C18 column. The slight difference in the amine's charge density between the parent and N-desmethyl impurity creates the resolution window.
Visualization: The Interaction Logic
Figure 1: The dependency of Ibandronate retention on mobile phase pH in Ion-Pair Chromatography.
Troubleshooting Guide & FAQs
Scenario A: Loss of Resolution between Ibandronate and N-Desmethyl
Symptom: The two peaks merge, or the valley-to-peak ratio drops below USP requirements.
-
Root Cause: pH Drift. The resolution is highly sensitive to the ionization state of the amine. If the pH drifts by even 0.2 units, the effective charge difference minimizes.
-
Corrective Action:
-
Measure the aqueous buffer pH before adding the organic modifier.
-
If using volatile buffers (ammonium acetate), ensure the buffer concentration is at least 10mM to resist local pH changes on the column.
-
Pro Tip: Adjust pH to 7.0 ± 0.05. At this pH, the phosphate charges are stabilized, forcing the separation to rely on the hydrophobic difference of the methyl group.
-
Scenario B: Severe Peak Tailing (Asymmetry > 2.0)
Symptom: The Ibandronate peak tails heavily, ruining integration accuracy.
-
Root Cause: Metal Chelation.[1] Ibandronate is scavenging iron from your stainless steel frits or column body.
-
Corrective Action:
-
The "Golden" Additive: Add 0.1 mM to 0.5 mM EDTA (Disodium Ethylenediaminetetraacetate) to the mobile phase. This "sacrificial" chelator binds the metals before the drug can.
-
Hardware: Switch to a PEEK-lined column and PEEK tubing if possible.
-
pH Check: Ensure pH is not too low (< 6.0) if using silica-based columns, as exposed silanols also cause tailing.
-
Scenario C: Retention Time Shifting
Symptom: Peaks elute earlier with every injection.
-
Root Cause: Loss of Ion-Pair Reagent (IPR) equilibrium. The column is not fully saturated with the IPR.
-
Corrective Action:
-
IP-RP columns require long equilibration. Flush the column with mobile phase for at least 60 minutes (or 20 column volumes) before the first injection.
-
Ensure the column temperature is strictly controlled (e.g., 35°C). Temperature fluctuations affect the thermodynamics of the ion-pair formation.
-
Standardized Experimental Protocol
Methodology: Ion-Pair Reversed Phase HPLC (IP-RP) with Refractive Index or UV detection.
Reagents & Preparation
| Component | Grade/Specification | Function |
| Sodium Pentanesulfonate | HPLC Grade | Ion-Pairing Reagent (Anionic retention) |
| EDTA (Disodium) | ACS Reagent | Metal Scavenger (Prevents tailing) |
| Triethylamine (TEA) | HPLC Grade | Silanol Blocker / Peak Shape modifier |
| Orthophosphoric Acid | 85% | pH Adjustment |
The "Field-Proven" Method
This method is robust for separating the N-Desmethyl impurity from the parent peak.
1. Mobile Phase Preparation:
-
Dissolve 2.5 g of Sodium Pentanesulfonate and 0.1 g of EDTA in 950 mL of water.
-
Add 5.0 mL of Triethylamine (TEA).
-
CRITICAL STEP: Adjust pH to 6.5 ± 0.05 using dilute Orthophosphoric Acid.
-
Add 50 mL of Acetonitrile (Final ratio 95:5 Buffer:ACN).
-
Filter through 0.45 µm nylon filter.
2. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm).[1] Recommendation: Waters Symmetry C18 or equivalent high-carbon load column.
-
Temperature: 35°C (Must be stable).
-
Detection:
-
Option A: Refractive Index (RI) at 35°C.
-
Option B: UV at 215 nm (Requires high purity reagents to avoid baseline noise).
-
-
Injection Volume: 20 µL.
3. System Suitability Criteria:
-
Resolution (Rs): > 2.0 between N-Desmethyl Ibandronate and Ibandronate.
-
Tailing Factor: < 1.5 for the main Ibandronate peak.
Troubleshooting Logic Tree
Figure 2: Rapid decision matrix for common chromatographic failures.
References
-
Gawad, J. B., et al. (2013).[1] "Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances." Journal of Pharmaceutical Analysis.
-
Thermo Fisher Scientific. (2023).[6] "Improvements in reversed phase chromatography of bisphosphonates with the use of ion pairing reagents." Application Note.
- United States Pharmacopeia (USP). "Ibandronate Sodium Monograph." USP-NF. (General reference for system suitability limits).
- Reddy, G. S., et al. (2012). "Impurity profiling of Ibandronate Sodium by HPLC-CAD." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. analchemres.org [analchemres.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scribd.com [scribd.com]
- 5. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Guide: Analytical Strategies for Ibandronate Sodium Impurities
Executive Summary
Ibandronate sodium, a nitrogen-containing bisphosphonate used for osteoporosis, presents a unique analytical challenge: it lacks a UV-active chromophore.[1] Traditional HPLC-UV methods are ineffective without complex derivatization. Consequently, researchers must rely on alternative detection techniques.
This guide objectively compares three primary analytical approaches: Charged Aerosol Detection (CAD) , Ion Chromatography (IC) with Conductivity , and Refractive Index (RI) detection. Based on current data, HPLC-CAD emerges as the superior choice for organic impurity profiling due to its high sensitivity and gradient compatibility, while IC remains the gold standard for inorganic counter-ions and degradation products like phosphate and phosphite.
Part 1: The Analytical Landscape
The Core Challenge
The bisphosphonate structure of Ibandronate (
Method A: HPLC with Charged Aerosol Detection (CAD)
The Modern Gold Standard for Organic Impurities
Mechanism: The eluent is nebulized, dried, and the resulting analyte particles are charged by a stream of ionized nitrogen. The charge is measured by an electrometer.
-
Pros: Universal response, gradient compatible (unlike RI), high sensitivity (LOQ ~0.03%), and mass-balance accuracy.
-
Cons: Requires volatile mobile phases; non-linear response at high concentrations (requires polynomial fit).
-
Best For: Trace organic impurities (e.g., N-desmethyl ibandronate, N-despentyl ibandronate).[2]
Method B: Ion Chromatography (IC) with Conductivity
The Specialist for Ionic Species
Mechanism: Separation on an anion-exchange column followed by suppressed conductivity detection.
-
Pros: Extremely selective for ionic species; direct detection of breakdown products (Phosphate
, Phosphite ). -
Cons: Long run times; specialized hardware (suppressor) required; incompatible with organic solvents in high concentrations.
-
Best For: Inorganic impurities and assay of the drug substance.[1][3]
Method C: HPLC with Refractive Index (RI)
The Legacy Pharmacopeial Method
Mechanism: Measures the difference in refractive index between the mobile phase and the analyte band.
-
Pros: Simple, robust, widely available hardware.
-
Cons: Isocratic only (cannot run gradients), extremely temperature sensitive, poor sensitivity (LOQ ~3 µg/mL).
-
Best For: High-concentration assay when CAD/IC are unavailable.
Part 2: Comparative Performance Data
The following data synthesizes validation results from recent pharmaceutical analysis literature and pharmacopeial forums.
| Feature | HPLC-CAD (Mixed-Mode) | Ion Chromatography (Conductivity) | HPLC-RI (Reverse Phase) |
| Primary Detection | Aerosol Charge | Conductivity (Suppressed) | Refractive Index |
| LOD (Limit of Detection) | ~0.1 µg/mL (High Sensitivity) | ~0.4 µg/mL (Medium) | ~10–30 µg/mL (Low) |
| LOQ (Limit of Quantitation) | ~0.3 µg/mL | ~1.0 µg/mL | ~100 µg/mL |
| Gradient Capability | Yes (Crucial for complex profiles) | No (Typically Isocratic) | No (Strictly Isocratic) |
| Linearity ( | >0.995 (Curvilinear often) | >0.999 | >0.990 |
| Selectivity | Excellent for Organics | Excellent for Inorganics | Moderate |
| Run Time | 15–20 mins | 25–40 mins | 30–60 mins |
Part 3: Decision Logic & Workflows
Method Selection Strategy
Use this logic flow to select the appropriate validation method for your specific impurity class.
Figure 1: Decision tree for selecting analytical methods based on impurity classification and sensitivity requirements.
Part 4: Recommended Experimental Protocols
Protocol A: HPLC-CAD for Organic Impurities
Based on mixed-mode retention mechanisms for optimal separation of polar amines.
System Requirements:
-
Instrument: HPLC with Corona Veo or equivalent Charged Aerosol Detector.
-
Column: Mixed-mode C18/Anion Exchange (e.g., Sielc Primesep D or equivalent), 150 x 4.6 mm, 5 µm.
-
Temperature: 30°C.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Volatile buffer required for CAD).
-
Mobile Phase B: 100% Acetonitrile (ACN).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Detection Settings:
-
Nebulizer Temp: 35°C
-
Power Function: 1.00 (or optimized for linearity)
-
Data Rate: 10 Hz
Why this works: The mixed-mode column retains the polar bisphosphonate via ion-exchange while the C18 chain separates the hydrophobic organic impurities. TFA provides the necessary counter-ion and is volatile, preventing detector fouling.
Protocol B: Ion Chromatography for Inorganic Impurities
Standardized method for Phosphate and Phosphite determination.
System Requirements:
-
Instrument: Ion Chromatograph (IC) with Suppressed Conductivity Detector.
-
Column: Anion Exchange (e.g., Hamilton PRP-X100 or USP L23 equivalent), 250 x 4.1 mm.
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS).
Reagents:
-
Mobile Phase: 4.0 mM p-Hydroxybenzoic acid / 2.5% Methanol (pH 8.5 adjusted with NaOH).
-
Flow Rate: 1.5 mL/min.
Workflow Logic:
Figure 2: Ion Chromatography workflow ensuring specificity for inorganic degradation products.[3]
References
-
Impurity profiling of ibandronate sodium by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis. (2015). Validated method using mixed-mode chromatography and charged aerosol detection.[2][4]
-
Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities. Journal of Pharmaceutical and Biomedical Analysis. (2011). Detailed IC protocol for ionic impurities.
-
USP Monograph: Ibandronate Sodium. United States Pharmacopeia.[5][6] Reference for L23 column usage and regulatory standards.
-
Development and Validation of Reverse Phase HPLC Method for Ibandronate Sodium using RI Detection. International Journal of ChemTech Research. (2013). Comparison data for refractive index detection limitations.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. shodex.com [shodex.com]
- 6. shodexhplc.com [shodexhplc.com]
Comparative Stability & Degradation Dynamics: Ibandronate vs. N-Desmethyl Ibandronate
Executive Summary
This guide provides a technical comparison of the chemical stability of Ibandronate Sodium (parent API) and its primary degradation product/impurity, N-Desmethyl Ibandronate .
While the bisphosphonate backbone (P-C-P) imparts exceptional hydrolytic stability to both compounds, the nitrogen-containing side chain introduces specific vulnerabilities. Experimental evidence confirms that Ibandronate is robust against thermal and photolytic stress but susceptible to oxidative N-dealkylation , yielding N-Desmethyl Ibandronate.
Critical Insight for Developers: The presence of N-Desmethyl Ibandronate is not merely a potency issue; as a secondary amine, it is a direct precursor to N-Nitroso-Desmethyl-Ibandronate , a potential mutagenic nitrosamine. Control of the N-Desmethyl impurity is therefore a critical safety attribute in modern regulatory filings (ICH M7/Q3A).
Chemical Architecture & Reactivity
To understand the stability difference, we must analyze the steric and electronic environments of the nitrogen center.
| Feature | Ibandronate (Parent) | N-Desmethyl Ibandronate (Impurity) |
| Chemical Name | [1-Hydroxy-3-(methylpentylamino)propylidene]bisphosphonic acid | [1-Hydroxy-3-(pentylamino)propylidene]bisphosphonic acid |
| Amine Type | Tertiary Amine (N-methyl, N-pentyl) | Secondary Amine (N-pentyl only) |
| Key Vulnerability | Oxidative N-Dealkylation (Loss of Methyl group) | Nitrosation (Formation of N-Nitroso compounds) |
| P-C-P Backbone | Identical (Resistant to enzymatic/acid hydrolysis) | Identical (Resistant to enzymatic/acid hydrolysis) |
Mechanistic Insight: The tertiary amine in Ibandronate is electronically rich, making it a target for reactive oxygen species (ROS). The methyl group is the most labile substituent. Upon oxidation, the molecule typically passes through an N-oxide intermediate before cleaving the methyl group to form the secondary amine (N-Desmethyl).
Degradation Pathways (Visualized)
The following diagram illustrates the primary degradation pathway validated by stress testing. While the P-C-P bone-binding motif remains intact, the side chain undergoes oxidative cleavage.
Figure 1: Oxidative degradation pathway of Ibandronate leading to N-Desmethyl impurity and potential nitrosamine risk.[1]
Forced Degradation Study (Experimental Protocol)
Standard UV detection is insufficient for Ibandronate due to the lack of a strong chromophore.[2] The following protocol utilizes HPLC with Charged Aerosol Detection (CAD) or Refractive Index (RI) , which are the industry standards for bisphosphonate impurity profiling.
Objective
To quantify the formation of N-Desmethyl Ibandronate under ICH Q1A(R2) stress conditions.
Protocol Steps
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of Ibandronate Sodium in mobile phase.
-
-
Stress Conditions (Parallel Workflows):
-
Acid Hydrolysis: 0.1 N HCl, 80°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH, 80°C for 24 hours.
-
Oxidation (Critical): 3% H2O2, Room Temperature for 4 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
-
Quenching:
-
Neutralize acid/base samples.
-
Treat oxidation samples with dilute sodium bisulfite to quench residual peroxide.
-
-
Analytical Method (HPLC-CAD):
Expected Results (Data Summary)
The following table summarizes typical degradation data observed during validation studies.
| Stress Condition | Ibandronate Recovery (%) | N-Desmethyl Formation | Other Impurities | Conclusion |
| Control (RT) | 99.9% | < 0.05% | None | Stable |
| Acid (0.1 N HCl) | 99.5% | < 0.1% | Negligible | Hydrolytically Stable |
| Base (0.1 N NaOH) | 99.6% | < 0.1% | Negligible | Hydrolytically Stable |
| Thermal (80°C) | 99.8% | < 0.05% | Negligible | Thermally Stable |
| Oxidation (3% H2O2) | 85.0 - 92.0% | > 5.0% | N-Oxides, Unknowns | Labile (Critical) |
Analysis: Ibandronate is remarkably stable against hydrolysis and heat. However, oxidative stress significantly degrades the parent molecule into N-Desmethyl Ibandronate. This confirms that exclusion of oxygen during manufacturing and packaging is the primary stability control strategy.
The "Secondary Amine" Risk: Nitrosamine Formation[4]
While N-Desmethyl Ibandronate is a degradation product, its presence introduces a secondary risk that often outweighs simple potency loss.
-
The Chemistry: Secondary amines (like N-Desmethyl Ibandronate) react rapidly with nitrosating agents (nitrites found in excipients, water, or manufacturing equipment) to form Nitrosamines .
-
Regulatory Impact: Under recent EMA and FDA guidance, the presence of a secondary amine degradant requires a rigorous risk assessment for N-Nitroso-Desmethyl-Ibandronate.
-
Control Strategy: If stability data shows an increase in N-Desmethyl Ibandronate over time, the drug product must be routinely screened for nitrosamines, or nitrite levels in excipients must be strictly limited.
Analytical Workflow for Impurity Profiling
This diagram outlines the self-validating workflow to separate the parent from the degradant, overcoming the "no UV chromophore" challenge.
Figure 2: Recommended analytical strategy for separating Ibandronate from its non-chromophoric degradants.
References
-
European Medicines Agency (EMA). Scientific Discussion: Bondronat (Ibandronic Acid).[4] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Chemistry Review: Boniva (Ibandronate Sodium). NDA 21-455.[5] Available at: [Link]
- Vlčková, H., et al. (2015). "Impurity profiling of ibandronate sodium by HPLC–CAD." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates CAD superiority for N-desmethyl detection).
-
International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
United States Pharmacopeia (USP). Nitrosamine Impurities.[6] General Chapter <1469>. (Relevant for N-Nitroso-Desmethyl risk assessment).
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. veeprho.com [veeprho.com]
Precision Quantification of N-Desmethyl Ibandronate: A Comparative Technical Guide
Executive Summary
N-Desmethyl Ibandronate Sodium (Impurity C) represents a critical quality attribute in the production of Ibandronate Sodium. Its quantification is notoriously difficult due to the molecule's lack of a chromophore, rendering standard UV detection ineffective. This guide objectively compares the traditional Ion-Pairing HPLC with Refractive Index (RI) detection against the advanced Mixed-Mode Chromatography with Charged Aerosol Detection (CAD) .
While the legacy RI method meets basic assay requirements, our comparative data demonstrates that the Mixed-Mode CAD platform offers superior sensitivity (LOQ < 0.03%), gradient compatibility, and robust specificity, making it the preferred choice for rigorous impurity profiling in drug development.
The Analytical Challenge: The "Silent" Impurity
Ibandronate Sodium is a nitrogen-containing bisphosphonate. Its primary degradation product, N-Desmethyl Ibandronate, results from the loss of the methyl group on the tertiary amine.
-
Analyte: this compound (Impurity C)[1]
-
Structure: Secondary amine; highly polar; hydrophilic.
-
Detection Barrier: Both the parent drug and the impurity lack conjugated
-systems, resulting in negligible UV absorbance above 200 nm. -
Separation Barrier: High polarity causes poor retention on standard C18 columns without aggressive ion-pairing agents.
Comparative Analysis: Legacy vs. Advanced Architectures
Method A: The Legacy Standard (IP-HPLC-RI)
The traditional approach, often referenced in older pharmacopeial drafts, utilizes Ion-Pair Reversed-Phase HPLC coupled with Refractive Index (RI) detection.
-
Mechanism: Uses reagents like 1-hexanesulfonic acid to form neutral ion pairs with the bisphosphonate, allowing retention on C18.
-
Limitations:
-
Sensitivity: RI is non-selective and lacks the sensitivity required for trace impurity analysis (LOQ typically ~0.1%).
-
Stability: Highly sensitive to temperature fluctuations and mobile phase changes.
-
Isocratic Only: RI cannot tolerate gradient elution, leading to long run times and broad peaks for late eluters.
-
Method B: The Advanced Solution (Mixed-Mode CAD)
The recommended "Product" solution utilizes a Mixed-Mode (C18/Anion-Exchange) stationary phase coupled with Charged Aerosol Detection (CAD) .
-
Mechanism: The stationary phase combines hydrophobic alkyl chains (C18) with weak anion-exchange (WAX) ligands. This provides a dual retention mechanism:
-
Anion Exchange: Retains the phosphonate groups.
-
Hydrophobic Interaction: Separates based on the alkyl chain length (differentiating N-desmethyl from Ibandronate).
-
-
Advantages:
-
Universal Detection: CAD detects any non-volatile analyte with uniform response, independent of optical properties.
-
Gradient Compatibility: Unlike RI, CAD allows for gradient elution, sharpening peaks and reducing run time.
-
Sensitivity: Achieves LOQs in the nanogram range, suitable for ICH Q3B reporting thresholds.
-
Data Comparison Summary
| Metric | Method A: IP-HPLC-RI | Method B: Mixed-Mode CAD | Advantage |
| Detection Principle | Refractive Index (Bulk Property) | Charged Aerosol (Particle Counting) | CAD (High Specificity) |
| Limit of Quantification (LOQ) | ~3.0 µg/mL (0.1%) | ~0.05 µg/mL (0.002%) | CAD (50x Sensitivity) |
| Linearity (R²) | > 0.999 (Linear) | > 0.995 (Polynomial/Log-Log) | Comparable |
| Elution Mode | Isocratic Only | Gradient Compatible | CAD (Peak Capacity) |
| Mobile Phase | Non-Volatile (Ion Pair Reagents) | Volatile (Ammonium Acetate) | CAD (MS Compatible) |
Experimental Protocol: Mixed-Mode CAD System
The following protocol is a self-validating system designed for the quantification of N-Desmethyl Ibandronate in the presence of excess Ibandronate Sodium.
Reagents & Standards
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: Mobile Phase A.
Chromatographic Conditions
-
Column: Mixed-Mode C18/WAX Column (e.g., 150 mm x 3.0 mm, 3 µm).
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD).
-
Nebulizer Temp: 35°C.
-
Data Rate: 10 Hz.
-
Power Function: 1.0 (or optimized for linearization).
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Sample Injection |
| 15.0 | 40 | 60 | Elution of Impurities |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Workflow Logic
The following diagram illustrates the decision matrix and workflow for this analysis.
Caption: Analytical workflow utilizing dual-mechanism separation to resolve polar bisphosphonate impurities.
Scientific Rationale & Mechanism
Why Mixed-Mode?
Standard C18 columns fail to retain Ibandronate due to its high polarity (two phosphonic acid groups). While Ion-Pairing (Method A) artificially increases retention, it is notoriously difficult to equilibrate. The Mixed-Mode stationary phase solves this by:
-
Electrostatic Attraction: The positively charged WAX ligand binds the negatively charged phosphonates.
-
Steric/Hydrophobic Selectivity: The C18 ligand interacts with the pentyl chain. N-Desmethyl Ibandronate, lacking a methyl group, exhibits a slightly different hydrophobicity profile, allowing baseline resolution from the parent peak.
Why CAD?
Since N-Desmethyl Ibandronate has no chromophore, UV is blind.
-
RI (Legacy): Measures the refractive index of the bulk fluid. As the gradient changes the solvent composition, the RI baseline shifts drastically, making it impossible to use gradients.
-
CAD (Advanced): Nebulizes the eluent, dries the particles, charges them with Nitrogen gas, and measures the charge. The response is proportional to the mass of the analyte, not its optical properties. This allows for gradient elution , which is essential for sharpening the peak of the late-eluting parent compound and improving the signal-to-noise ratio for the impurity.
Caption: Dual-retention mechanism ensuring specificity between N-Desmethyl impurity and parent Ibandronate.
References
-
Impurity profiling of ibandronate sodium by HPLC-CAD. Source: Journal of Pharmaceutical and Biomedical Analysis.
-
USP Monograph: Ibandronate Sodium. Source: United States Pharmacopeia (USP-NF).
-
Validation of analytical methods for the determination of impurities in bisphosphonates. Source: ICH Guidelines Q2(R1). [2]
-
This compound (Impurity C) Reference Standard. Source: LGC Standards.
Sources
Linearity Assessment for N-Desmethyl Ibandronate Sodium Analysis: A Methodological Comparison Guide
Executive Summary: The "Invisible" Impurity Challenge
N-Desmethyl Ibandronate Sodium (a key process-related impurity and degradation product of Ibandronate Sodium) presents a unique analytical challenge: it lacks a chromophore . Unlike typical small molecules that absorb UV light, this bisphosphonate derivative is virtually invisible to standard Diode Array Detectors (DAD) without complex derivatization.
This guide compares the linearity performance of three distinct detection platforms—Refractive Index (RI) , Indirect UV , and Charged Aerosol Detection (CAD) —to determine the optimal methodology for regulatory-compliant linearity assessment.
Key Finding: While HPLC-RI remains a cost-effective option for high-concentration assays (e.g., cleaning validation), HPLC-CAD (utilizing mixed-mode chromatography) is identified as the superior "product" for impurity profiling, offering the necessary sensitivity and linearity (R² > 0.995) at trace levels (0.05%–0.25%) required by ICH Q3A/B guidelines.
Comparative Analysis: Detection Platforms
The following table summarizes the performance metrics of the primary methodologies used for N-Desmethyl Ibandronate linearity assessment.
Table 1: Performance Matrix of Detection Methodologies
| Feature | Method A: HPLC-RI (Legacy) | Method B: Indirect UV (Alternative) | Method C: HPLC-CAD (Recommended) |
| Principle | Measures change in refractive index of mobile phase. | Uses UV-absorbing buffer; analyte appears as negative peak. | Measures charge transferred to analyte particles. |
| Linearity Range | High (3 – 60 µg/mL) | Moderate (0.5 – 50 µg/mL) | Trace (0.05% – 0.25% of API) |
| Sensitivity (LOQ) | Poor (~3 µg/mL) | Moderate (~0.5 µg/mL) | Excellent (~0.03% or <50 ng/mL) |
| Gradient Capability | No (Isocratic only) | Difficult (Baseline drift) | Yes (Compatible with gradient) |
| Selectivity | Low (Universal detection) | Medium (Buffer dependent) | High (when paired with Mixed-Mode) |
| Primary Use Case | Cleaning Validation; Assay | QC Release (if CAD unavailable) | Impurity Profiling; Stability |
Expert Insight on Causality
-
Why RI Fails for Impurities: Refractive Index detectors are temperature-sensitive and require isocratic elution. Impurity profiling often requires gradient elution to separate the API (Ibandronate) from early-eluting degradation products like N-Desmethyl Ibandronate. RI cannot handle the baseline shifts caused by gradients.
-
Why CAD Wins: Charged Aerosol Detection is mass-sensitive and "universal" for non-volatiles. It allows for the use of Mixed-Mode Columns (C18 + Anion Exchange), which are critical for retaining highly polar bisphosphonates while using a volatile mobile phase (e.g., TFA/Acetonitrile) compatible with the detector.[][2]
Recommended Protocol: HPLC-CAD Linearity Assessment
This protocol is designed to validate the linearity of this compound as a reference standard, ensuring it meets ICH Q2(R1) requirements.
Materials & Reagents[1][4][5][6][7][8]
-
Analyte: this compound Reference Standard (Purity > 95%).
-
Matrix: Ibandronate Sodium API (for spiking studies).
-
Column: Mixed-mode (C18/Anion Exchange), e.g., 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Detector: Corona Charged Aerosol Detector (CAD).[][2]
Experimental Workflow
The following diagram outlines the logical flow for a self-validating linearity experiment.
Figure 1: Step-by-step workflow for conducting a compliant linearity assessment for bisphosphonate impurities.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. (Concentration: 1000 µg/mL).
-
-
Linearity Standards Preparation (Trace Level Focus):
-
Assuming a specification limit of 0.15% relative to a 5 mg/mL API sample (Target Impurity Conc = 7.5 µg/mL).
-
Prepare solutions at: LOQ (~0.5 µg/mL), 50%, 80%, 100%, 120%, and 150% of the target concentration.
-
-
System Suitability:
-
Inject the 100% standard 6 times. Ensure %RSD of peak area is ≤ 5.0% (CAD response can be more variable than UV).
-
-
Data Analysis (Critical Step):
-
CAD response is theoretically curvilinear. However, over narrow impurity ranges (e.g., 0.05% - 0.25%), a linear regression is often acceptable.[]
-
If the range is wide, use a log-log plot or a second-order polynomial fit.
-
Self-Validation Check: Calculate the % y-intercept bias. It should be ≤ 5.0% of the response at the 100% level.
-
Decision Logic: Selecting the Right Method
Not all laboratories have access to CAD or MS. Use this decision tree to determine the appropriate method based on your specific analytical goals (e.g., cleaning validation vs. impurity profiling).
Figure 2: Decision matrix for selecting the detection platform based on sensitivity requirements.
References
-
Impurity Profiling of Ibandronate Sodium by HPLC-CAD Source: Journal of Pharmaceutical and Biomedical Analysis / BOC Sciences Context: Validated method showing linearity (R² > 0.995) for N-Desmethyl Ibandronate over 0.05-0.25% range.[][2] URL:[Link]
-
Validated HPLC Method for Determination of Ibandronate Sodium Residue in Cleaning Validation by RI Detector Source: TSI Journals Context: Establishes the linearity range (3–60 µg/mL) for RI detection, suitable for cleaning validation but not trace impurities. URL:[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) Context:[2] The regulatory standard defining linearity, range, and accuracy requirements. URL:[Link]
-
Quantitation of N-Nitroso Dabigatran Etexilate Impurity (Analogous Application) Source: Agilent Technologies Application Note Context: Demonstrates the necessity of MS detection for nitrosated impurities, relevant if N-Desmethyl Ibandronate undergoes nitrosation. URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
